BB-22

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

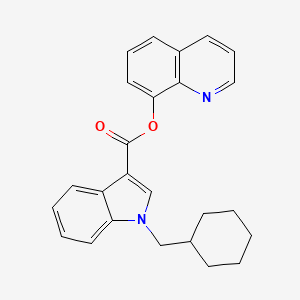

BB-22 (CAS: 1400742-42-8), also known as QUCHIC, is a potent synthetic cannabinoid featuring a quinolin-8-yl ester linked to a 1-(cyclohexylmethyl)-1H-indole core. In procurement contexts, it is primarily sourced by forensic laboratories, toxicology centers, and neurochemical researchers as an analytical reference standard and a high-affinity CB1/CB2 receptor agonist. Unlike traditional ketone-linked cannabinoids (e.g., JWH-018), BB-22 utilizes an ester linkage, which fundamentally alters its metabolic profile and sample handling requirements. Furthermore, its cyclohexylmethyl tail provides distinct lipophilic and steric properties compared to linear-alkyl analogs, making it a critical material for calibrating chromatographic assays, mapping metabolic pathways, and conducting competitive receptor binding studies [1].

Substituting the closely related analog PB-22 (which features a linear pentyl tail) for BB-22 is unviable in both analytical and pharmacological workflows. In forensic screening, the structural difference between the pentyl and cyclohexylmethyl groups significantly alters the partition coefficient (LogP), resulting in distinct retention times in gas and liquid chromatography; using PB-22 as a proxy will lead to misidentification or retention time calibration errors. Pharmacologically, the bulkier cyclohexylmethyl group of BB-22 enhances its binding affinity within the CB1 receptor pocket, yielding a Ki value substantially lower than that of PB-22 [1]. Consequently, for assays requiring precise receptor activation thresholds or exact mass-spectral fragmentation matching, procuring the exact BB-22 standard is strictly necessary.

Enhanced CB1 Receptor Affinity via Cyclohexylmethyl Substitution

BB-22 demonstrates exceptionally high affinity for the CB1 receptor, outperforming its linear-alkyl analog PB-22. The substitution of a pentyl chain with a bulkier cyclohexylmethyl group increases lipophilic interactions within the receptor binding pocket, yielding a measured Ki of 0.11 nM [1]. In contrast, PB-22 exhibits a lower affinity with a Ki of 0.73 nM[2]. This makes BB-22 a higher-potency reference standard for competitive binding assays.

| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki = 0.11 nM |

| Comparator Or Baseline | PB-22 (Ki = 0.73 nM) |

| Quantified Difference | 6.6-fold higher receptor affinity for BB-22 |

| Conditions | In vitro radioligand competition binding assay (rat cortical membranes) |

Procuring BB-22 provides a higher-potency reference standard for competitive binding assays and endocannabinoid system modeling than standard pentyl-substituted analogs.

Chromatographic Resolution for Forensic Identification

In gas and liquid chromatography, BB-22 exhibits a distinctly longer retention time compared to PB-22 due to the increased lipophilicity and steric bulk of the cyclohexylmethyl tail (LogP > 4.5) [1]. This structural difference prevents co-elution and allows for baseline resolution when screening complex matrices, ensuring accurate identification.

| Evidence Dimension | Chromatographic Retention Behavior |

| Target Compound Data | Later elution profile driven by cyclohexylmethyl group (LogP > 4.5) |

| Comparator Or Baseline | PB-22 (Earlier elution due to linear pentyl chain) |

| Quantified Difference | Distinct retention time shifts preventing co-elution |

| Conditions | Reverse-phase LC-MS/MS or GC-MS screening assays |

Essential for forensic and toxicology labs to procure the exact BB-22 standard to calibrate retention time windows and prevent false positives for PB-22.

Sample Preparation Vulnerability and Transesterification

Like other quinolin-8-yl ester-linked cannabinoids, BB-22 is highly susceptible to transesterification when exposed to methanol during sample extraction, yielding methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate artifacts [1]. This requires specific solvent selection, such as acetonitrile or toluene, during analytical workflows to prevent degradation, a vulnerability not present in traditional ketone-linked baselines like JWH-018.

| Evidence Dimension | Extraction Solvent Stability |

| Target Compound Data | Forms methyl ester artifact in methanol |

| Comparator Or Baseline | Ketone-linked cannabinoids like JWH-018 (Stable in methanol) |

| Quantified Difference | Rapid transesterification degradation vs. 0% degradation |

| Conditions | GC-MS sample extraction using methanol vs. acetonitrile/toluene |

Dictates the procurement of compatible extraction solvents and defines standard operating procedures to ensure reproducible quantification.

Toxicological Marker Specificity via Hepatocyte Metabolism

The primary metabolic pathway for BB-22 is ester hydrolysis, yielding BB-22 3-carboxyindole[1]. Because this metabolite is also a minor byproduct of other synthetic cannabinoids like MDMB-CHMICA, definitive confirmation of BB-22 intake requires identifying secondary hydroxylated metabolites specific to the cyclohexylmethyl ring.

| Evidence Dimension | Metabolic Pathway Specificity |

| Target Compound Data | Requires mapping of secondary cyclohexylmethyl hydroxylated metabolites |

| Comparator Or Baseline | MDMB-CHMICA (Shares the primary hydrolysis metabolite) |

| Quantified Difference | Necessitates detection of 10+ secondary metabolites for definitive confirmation |

| Conditions | Human hepatocyte incubation and LC-HRMS detection |

Toxicologists must procure the parent BB-22 compound to synthesize or map specific secondary metabolites, as the primary hydrolysis product is not uniquely diagnostic.

Forensic Chromatographic Calibration

Where this compound is the right choice for establishing exact retention times and fragmentation patterns in GC-MS/LC-MS workflows, preventing misidentification against linear-alkyl analogs like PB-22 [1].

Endocannabinoid Receptor Binding Assays

Where this compound is the right choice as a super-high-affinity CB1 agonist (Ki = 0.11 nM) for competitive radioligand displacement studies, outperforming standard reference materials like JWH-018 [2].

Toxicological Metabolite Mapping

Where this compound is the right choice for in vitro hepatocyte incubations to identify secondary hydroxylated biomarkers, which are necessary to distinguish BB-22 intake from other indole-based cannabinoids that share the same primary hydrolysis metabolite [3].

Extraction Protocol Validation

Where this compound is the right choice for validating non-alcoholic sample preparation methods (e.g., using acetonitrile or toluene) to prevent the transesterification artifacts common to ester-linked synthetic cannabinoids [4].

References

- [1] Hess, C., et al. 'Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice.' Drug Testing and Analysis (2016).

- [2] De Luca, M. A., et al. 'Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids.' Neuropharmacology 105 (2016): 630-638.

- [3] Diao, X., et al. 'Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection.' Journal of Pharmaceutical and Biomedical Analysis (2018).

- [4] European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). 'Synthetic cannabinoids in Europe – a review.' (2021).